molecular formula C13H12N6O2 B10960826 N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10960826
M. Wt: 284.27 g/mol
InChI Key: FFVJUFGDKCEGJQ-UHFFFAOYSA-N
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Description

N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of isoxazole and tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile compound under thermal or catalytic conditions.

    Coupling Reaction: The final step involves coupling the isoxazole and tetrazole rings with an acetamide group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE: can be compared with other isoxazole and tetrazole derivatives, such as:

Uniqueness

The uniqueness of N-(5-METHYL-3-ISOXAZOLYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C13H12N6O2/c1-9-7-11(17-21-9)14-12(20)8-19-16-13(15-18-19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17,20)

InChI Key

FFVJUFGDKCEGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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